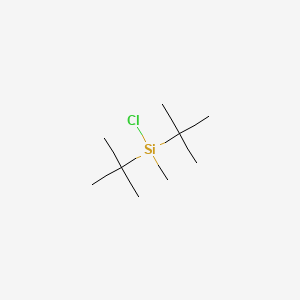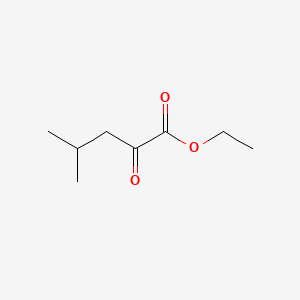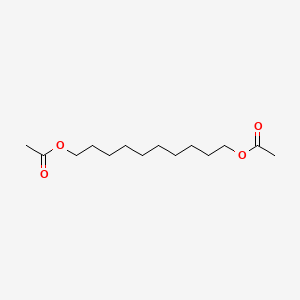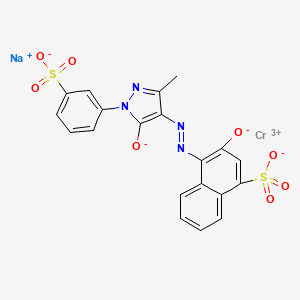
Acid Red 186
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Red 186, with the chemical formula C20H12N4Na2O7S2 and CAS registry number 52677-44-8, is a synthetic azo dye commonly used in the textile industry for coloring fabrics . This compound is known for its vibrant red hue and is part of the larger class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 186 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps include:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or naphthol derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Mixing Reactants: The aromatic amine and coupling component are mixed in a reactor.
Temperature Control: The reaction mixture is maintained at a specific temperature to optimize the reaction rate.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidative degradation, especially in the presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The azo bond (-N=N-) in this compound can be reduced to form corresponding amines using reducing agents such as sodium dithionite.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as sulfonation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium dithionite, zinc dust; acidic or basic conditions.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: Smaller organic acids and carbon dioxide.
Reduction: Aromatic amines.
Substitution: Sulfonated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Acid Red 186 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye degradation and photocatalytic processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various drugs.
Wirkmechanismus
The primary mechanism by which Acid Red 186 exerts its effects is through its interaction with light and its ability to undergo photochemical reactions. When exposed to light, the dye can absorb photons and undergo electronic excitation, leading to various photochemical processes such as:
Photodegradation: Breakdown of the dye molecule into smaller fragments.
Photocatalysis: Generation of reactive oxygen species that can further degrade the dye or other organic pollutants.
Vergleich Mit ähnlichen Verbindungen
Acid Red 1 (C.I. 18050): Another azo dye with similar applications but different molecular structure.
Acid Red 14 (C.I. 14720): Known for its use in textile dyeing and similar photochemical properties.
Uniqueness of Acid Red 186:
Chemical Structure: The presence of specific substituents on the aromatic rings gives this compound unique photochemical and chemical properties.
Applications: Its high stability and vibrant color make it particularly suitable for textile applications and scientific research.
Eigenschaften
CAS-Nummer |
52677-44-8 |
|---|---|
Molekularformel |
C20H12CrN4O8S2.Na C20H12CrN4NaO8S2 |
Molekulargewicht |
575.5 g/mol |
IUPAC-Name |
sodium;chromium(3+);4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O8S2.Cr.Na/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;/h2-10H,1H3,(H4,21,22,23,25,26,27,28,29,30,31,32);;/q;+3;+1/p-4 |
InChI-Schlüssel |
FHHDECHWBGHEIZ-UHFFFAOYSA-J |
SMILES |
CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].[Na+].[Cr+3] |
Kanonische SMILES |
CC1=C(C(=O)N([N-]1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Cr+3] |
Key on ui other cas no. |
52677-44-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


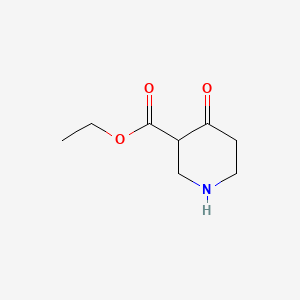
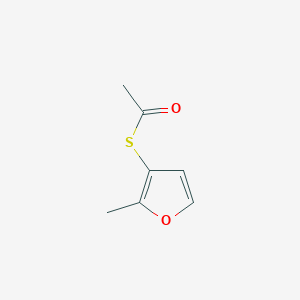
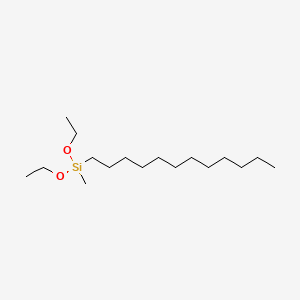
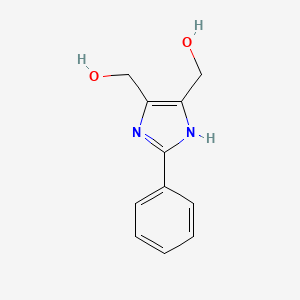

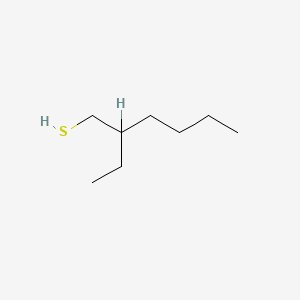
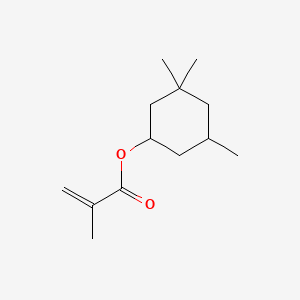
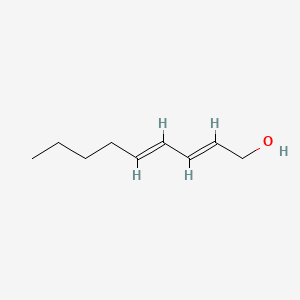

![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)
![(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II)](/img/structure/B1584945.png)
